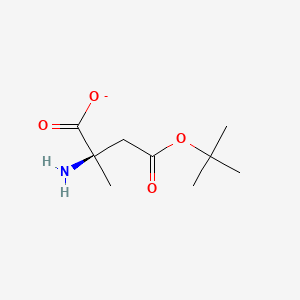
D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester: is a chemical compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol . It is a derivative of D-Aspartic acid, where the 2-methyl group and the 4-(1,1-dimethylethyl) ester group are introduced to the aspartic acid backbone. This compound is sparingly soluble in water and has a density of approximately 1.135 g/cm³ at 20°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester typically involves the esterification of D-Aspartic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and chromatography, to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: It can undergo nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of peptides and other bioactive compounds .
Biology: In biological research, this compound is used to study the role of D-Aspartic acid derivatives in cellular processes. It is also used in the development of enzyme inhibitors and receptor agonists/antagonists .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in modulating neurotransmitter levels and its potential use in treating neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as an intermediate in the synthesis of various fine chemicals .
Wirkmechanismus
The mechanism of action of D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved include neurotransmitter signaling pathways, where it can influence the release and uptake of neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
- D-Aspartic acid, 4-(1,1-dimethylethyl) 1-methyl ester
- D-Aspartic acid, N-[(1,1-diMethylethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester
Comparison: Compared to similar compounds, D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester has unique structural features that influence its reactivity and biological activity. The presence of the 2-methyl group and the 4-(1,1-dimethylethyl) ester group enhances its stability and solubility, making it more suitable for certain applications .
Eigenschaften
Molekularformel |
C9H16NO4- |
|---|---|
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
(2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C9H17NO4/c1-8(2,3)14-6(11)5-9(4,10)7(12)13/h5,10H2,1-4H3,(H,12,13)/p-1/t9-/m1/s1 |
InChI-Schlüssel |
VIQZVYPYYUPDQY-SECBINFHSA-M |
Isomerische SMILES |
C[C@@](CC(=O)OC(C)(C)C)(C(=O)[O-])N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C)(C(=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
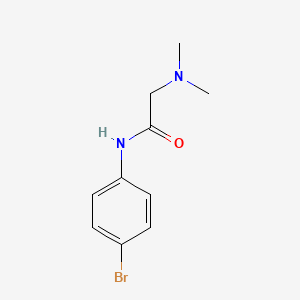
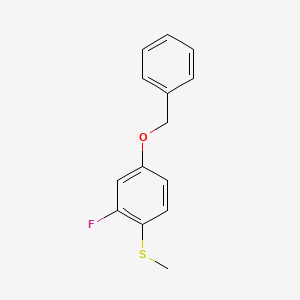
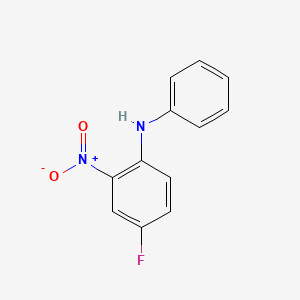
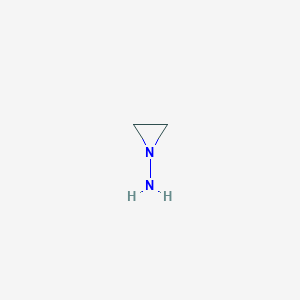
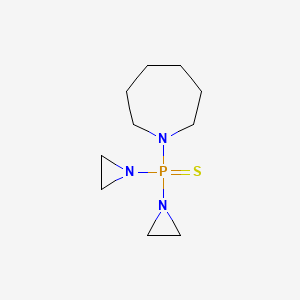
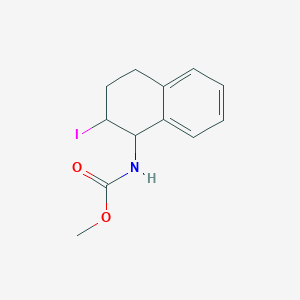
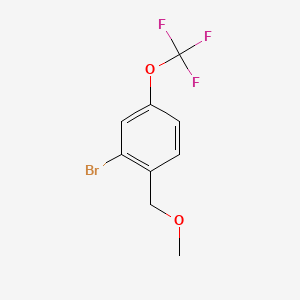
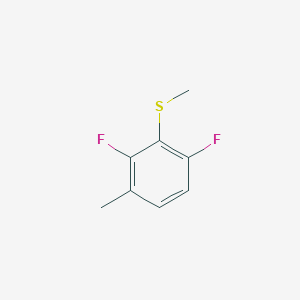


![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)

